molecular formula C12H5Cl2N3O4S2 B2993366 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477546-27-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2993366
CAS No.: 477546-27-3
M. Wt: 390.21
InChI Key: NRBOBKWUACGQTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For example, a compound with a similar structure was synthesized by the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH . Another compound was synthesized by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, one compound was characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of related compounds often involves complex reactions that provide insights into chemical behavior and reactivity. For instance, research on the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines has led to the discovery of novel 1,1-dialkylindolium-2-thiolates, showcasing the versatility of nitrophenyl-thiazole derivatives in synthesizing new chemical entities with potential applications in materials science and pharmacology (Androsov, 2008).

Biological Activities

Compounds structurally similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide have been evaluated for their biological activities, including antimicrobial and antitumor potentials. For example, benzothiazole derivatives have been synthesized and shown potent antitumor activity, suggesting the relevance of thiazole and nitrofuran moieties in designing anticancer agents (Yoshida et al., 2005). Similarly, the antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives indicates significant biological activity against various bacterial and fungal strains, demonstrating the therapeutic potential of such compounds (Deep et al., 2014).

Material Science Applications

The introduction of nitro groups, thiazole rings, and thioether linkages into polyamides has led to the development of materials with high refractive indices, combining high transparency in the visible region with excellent solubility and thermal stability. This highlights the utility of thiazole and nitrofuran derivatives in creating advanced materials for optical applications (Javadi et al., 2015).

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O4S2/c13-8-3-5(10(14)23-8)6-4-22-12(15-6)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOBKWUACGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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